molecular formula C7H6NNaO4S B13113070 Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate

Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate

Cat. No.: B13113070
M. Wt: 223.18 g/mol
InChI Key: KRHHRBGFZQAQAX-UHFFFAOYSA-M
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Description

Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate is an organic compound with the molecular formula C7H6NNaO4S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate typically involves the sulfonation of 5-(methoxycarbonyl)pyridine. This process can be achieved through the reaction of 5-(methoxycarbonyl)pyridine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. Its sulfonate group can participate in various substitution reactions, while the pyridine ring can engage in coordination with metal ions, influencing catalytic processes. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

    Sodium pyridine-3-sulfinate: Similar in structure but lacks the methoxycarbonyl group.

    Sodium 5-(methoxycarbonyl)pyridine-2-sulfinate: Similar but with the sulfonate group at a different position on the pyridine ring.

Properties

Molecular Formula

C7H6NNaO4S

Molecular Weight

223.18 g/mol

IUPAC Name

sodium;5-methoxycarbonylpyridine-3-sulfinate

InChI

InChI=1S/C7H7NO4S.Na/c1-12-7(9)5-2-6(13(10)11)4-8-3-5;/h2-4H,1H3,(H,10,11);/q;+1/p-1

InChI Key

KRHHRBGFZQAQAX-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC(=CN=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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